

# An In-Depth Technical Guide to Benzyl Hexanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzyl hexanoate*

Cat. No.: *B1584606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzyl hexanoate**, a versatile ester with applications in the fragrance, flavor, and potentially, the pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for professionals in research and development.

## Chemical Identification and Properties

**Benzyl hexanoate**, also known as benzyl caproate, is the ester formed from the condensation of benzyl alcohol and hexanoic acid.

CAS Number: 6938-45-0[\[1\]](#)

Synonyms:

- Benzyl caproate[\[1\]](#)
- Benzyl N-hexanoate[\[1\]](#)
- Hexanoic acid, benzyl ester[\[1\]](#)
- Hexanoic acid, phenylmethyl ester[\[1\]](#)

- Phenylmethyl hexanoate[1]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **benzyl hexanoate**.

| Property          | Value                                           | Reference |
|-------------------|-------------------------------------------------|-----------|
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> O <sub>2</sub>  | [1]       |
| Molecular Weight  | 206.28 g/mol                                    | [1]       |
| Appearance        | Colorless to pale yellow liquid                 | [1]       |
| Odor              | Fruity, sweet, with floral and green notes      | [1]       |
| Boiling Point     | 270-278 °C at 760 mmHg                          | [1]       |
| Density           | Approximately 0.990 g/cm <sup>3</sup>           | [1]       |
| Refractive Index  | 1.486 - 1.492 at 20°C                           | [1]       |
| Flash Point       | 105.3 °C                                        | [1]       |
| Solubility        | Insoluble in water; soluble in alcohol and oils | [1]       |
| logP              | ~4.05                                           | [1]       |

## Synthesis of Benzyl Hexanoate

**Benzyl hexanoate** is primarily synthesized through the Fischer-Speier esterification of benzyl alcohol with hexanoic acid, typically in the presence of an acid catalyst. Alternative green methods, such as enzyme-catalyzed esterification, are also being explored.

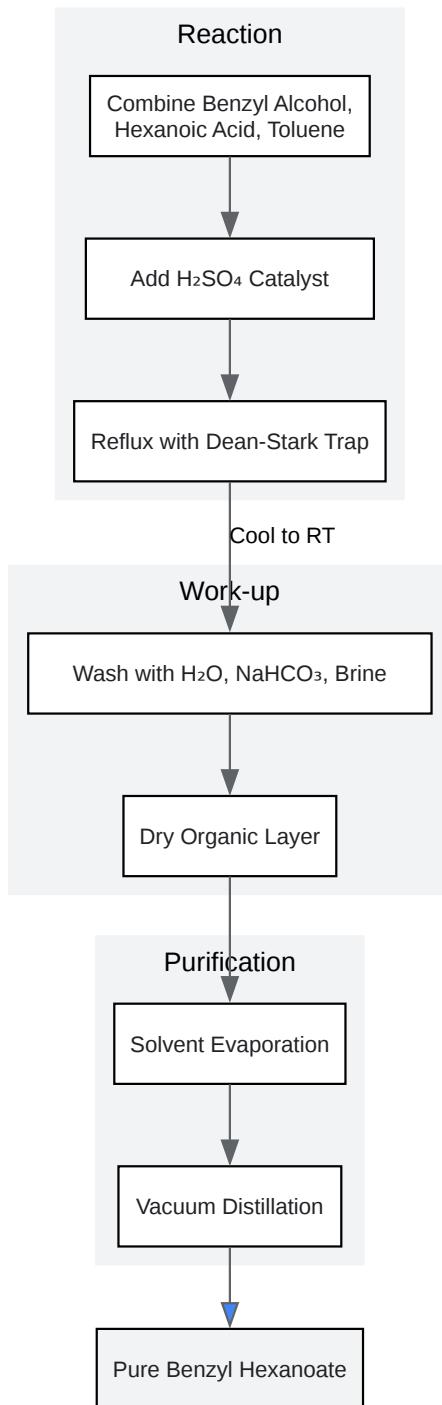
## Fischer-Speier Esterification: Experimental Protocol

This protocol is a generalized procedure for the synthesis of **benzyl hexanoate** via Fischer-Speier esterification. Researchers should optimize the reaction conditions for their specific laboratory setup.

**Materials:**

- Benzyl alcohol
- Hexanoic acid
- Concentrated sulfuric acid ( $H_2SO_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Toluene or other suitable solvent for azeotropic removal of water
- 5% Sodium bicarbonate ( $NaHCO_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

**Equipment:**


- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine benzyl alcohol (1.0 eq), hexanoic acid (1.2 eq), and a suitable solvent such as toluene.

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.
- Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent.
- Purification:
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude **benzyl hexanoate** can be further purified by vacuum distillation to obtain a high-purity product.

## Fischer Esterification Workflow for Benzyl Hexanoate Synthesis

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

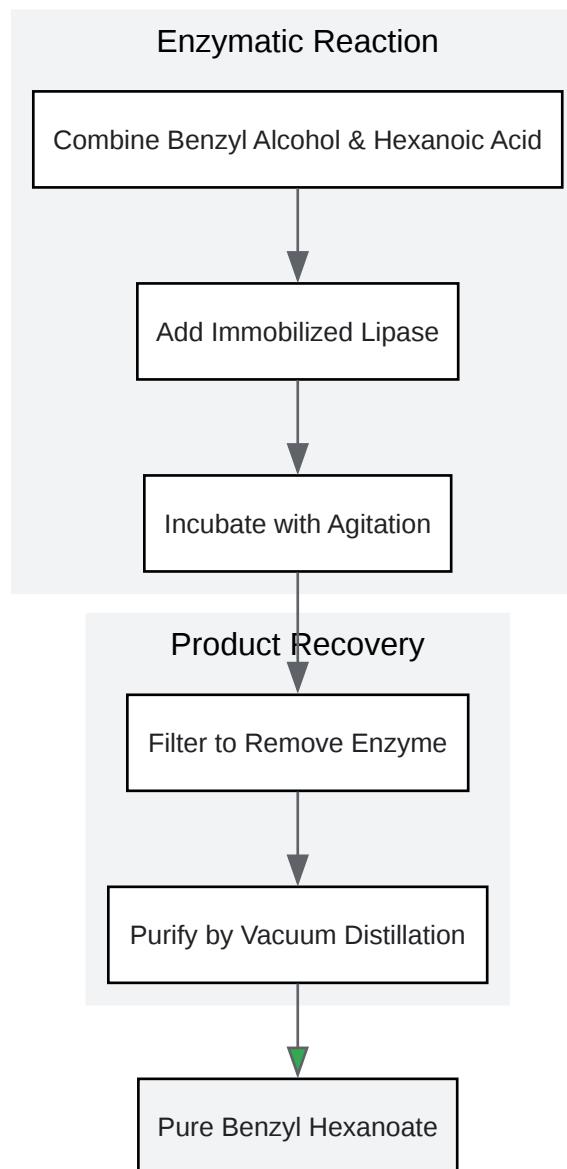
## Enzymatic Synthesis: Experimental Protocol

This protocol provides a general method for the lipase-catalyzed synthesis of **benzyl hexanoate**, a greener alternative to traditional chemical synthesis.

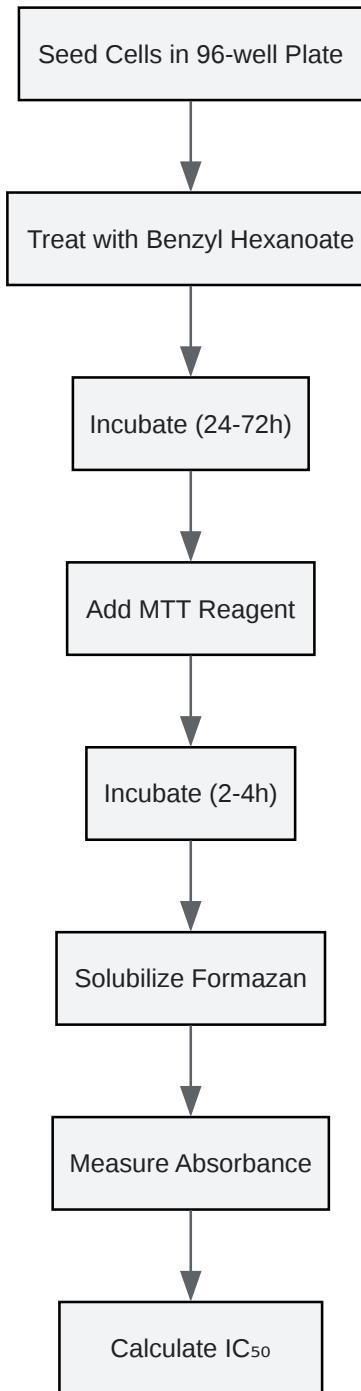
### Materials:

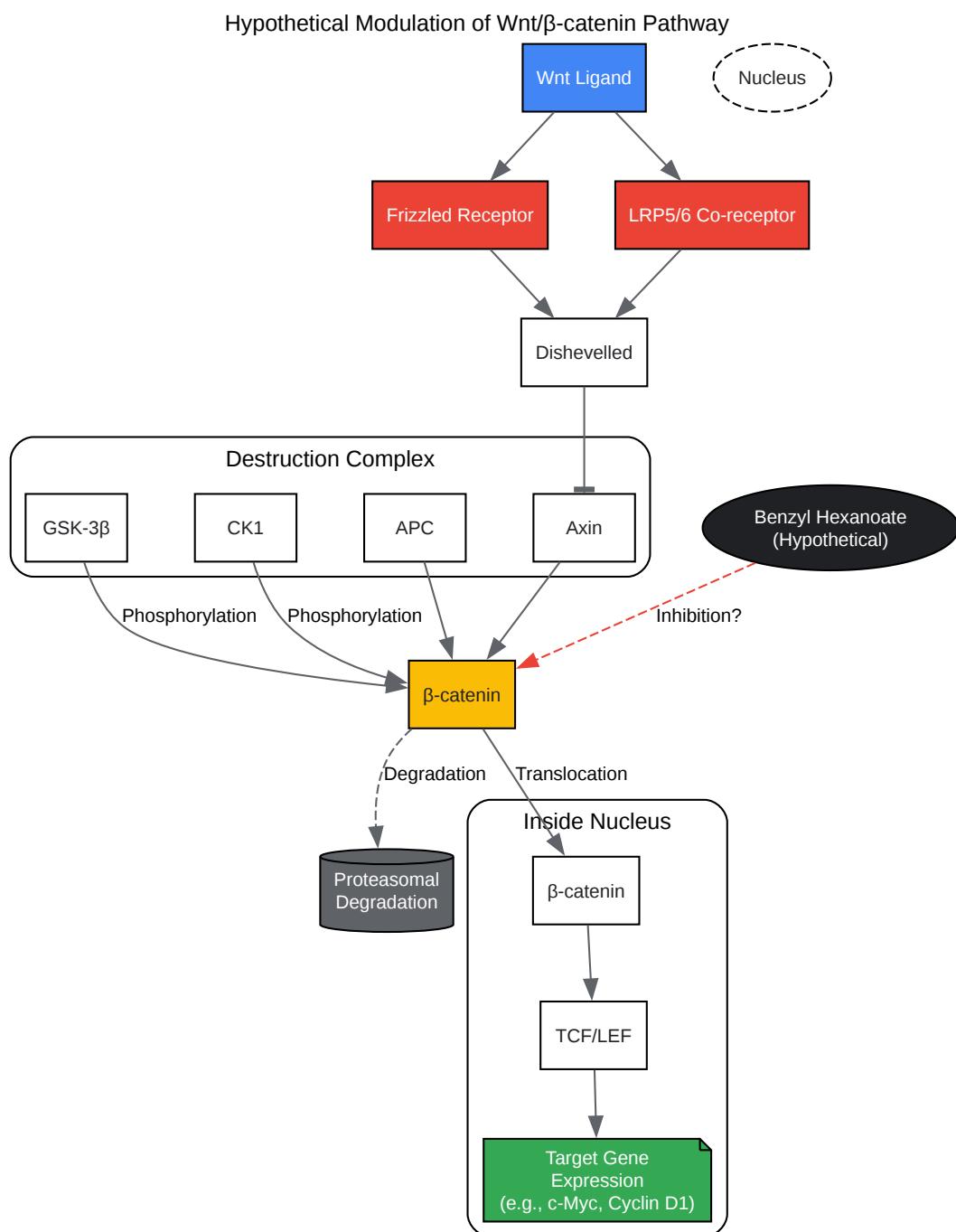
- Benzyl alcohol
- Hexanoic acid
- Immobilized lipase (e.g., Novozym 435 - *Candida antarctica* lipase B)
- Anhydrous solvent (e.g., n-hexane or solvent-free)
- Molecular sieves (optional, for water removal)

### Equipment:


- Shaking incubator or temperature-controlled stirred reactor
- Filtration apparatus

### Procedure:


- Reaction Setup: In a suitable reaction vessel, combine benzyl alcohol and hexanoic acid in a desired molar ratio (e.g., 1:1) in a minimal amount of anhydrous solvent or under solvent-free conditions.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 24-72 hours).
- Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at different time intervals.


- Product Recovery:
  - Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
  - The liquid phase contains the product, **benzyl hexanoate**, and any unreacted substrates.
- Purification: The product can be purified from the unreacted starting materials by vacuum distillation.

## Enzymatic Synthesis Workflow for Benzyl Hexanoate



## In Vitro Cytotoxicity (MTT) Assay Workflow





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Benzyl Hexanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584606#benzyl-hexanoate-cas-number-and-synonyms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)